Enhanced RGS14 Inhibitory Potency: Z55660043 vs. First-Generation Analog Z90276197 and Second-Generation Analog Z55627844
Z55660043 demonstrates superior potency against RGS14 compared to the first-generation hit Z90276197 and the closely related second-generation analog Z55627844. In a standardized Transcreener GDP-detection assay, Z55660043 exhibits an IC50 of 2.3 μM, whereas Z55627844 has a reported IC50 of 3.63 μM [1][2]. This represents a 1.58-fold improvement in potency. The first-generation compound Z90276197 showed significantly weaker activity (exact IC50 not specified but described as 'first-generation active'), highlighting the optimization achieved with Z55660043 [3].
| Evidence Dimension | RGS14 GAP inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.3 μM |
| Comparator Or Baseline | Z55627844: IC50 = 3.63 μM; Z90276197: Weaker, first-generation active |
| Quantified Difference | 1.58-fold more potent than Z55627844 |
| Conditions | Transcreener GDP-detection RGScreen assay using Gαi1(DM) subunit |
Why This Matters
Higher potency at lower concentrations reduces the required compound amount per experiment, lowering cost and minimizing potential off-target effects.
- [1] Agogo-Mawuli PS, et al. Figure 2: Activities and computed properties of eight representative compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine series. Journal of Biological Chemistry. 2025. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Z55627844 ligand page. GtoPdb Ligand ID: 14116. Activity data: pIC50 5.4 (IC50 3.63 μM). View Source
- [3] Agogo-Mawuli PS, et al. Developing inhibitors of the guanosine triphosphate hydrolysis accelerating activity of Regulator of G protein Signaling-14. Journal of Biological Chemistry. 2025;301(10):110611. View Source
